molecular formula C23H28ClN3O6S B12376783 4-trans-Hydroxy glibenclamide-d5

4-trans-Hydroxy glibenclamide-d5

Cat. No.: B12376783
M. Wt: 515.0 g/mol
InChI Key: IUWSGCQEWOOQDN-GUCVCZPNSA-N
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Description

4-trans-Hydroxy glibenclamide-d5 is a deuterated labeled form of 4-trans-Hydroxy glibenclamide. Deuteration involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules. This modification is primarily used as a tracer for quantitation during the drug development process . The compound has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-trans-Hydroxy glibenclamide-d5 are not extensively documented. the general approach involves large-scale deuteration processes, which are optimized for yield and purity. These methods are often proprietary and developed by pharmaceutical companies specializing in isotope-labeled compounds .

Chemical Reactions Analysis

Types of Reactions

4-trans-Hydroxy glibenclamide-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

4-trans-Hydroxy glibenclamide-d5 exerts its effects by interacting with ATP-sensitive potassium channels on pancreatic beta cells. This interaction leads to the closure of these channels, resulting in increased intracellular potassium and calcium ion concentrations. The subsequent rise in calcium levels triggers insulin secretion, which helps regulate blood glucose levels .

Comparison with Similar Compounds

4-trans-Hydroxy glibenclamide-d5 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

The deuteration of this compound enhances its stability and allows for more precise quantitation in pharmacokinetic studies .

Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

515.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-[(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i7D2,8D2,18D

InChI Key

IUWSGCQEWOOQDN-GUCVCZPNSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)[2H]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O

Origin of Product

United States

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